Regioisomeric Variation in Lipophilicity: LogP Comparison of 1-(3,4-Dimethylphenyl)ethanamine vs. 3,4-Dimethylphenethylamine
1-(3,4-Dimethylphenyl)ethanamine exhibits a higher calculated LogP value (2.4) compared to its structural analog 3,4-dimethylphenethylamine (LogP ≈ 2.0), indicating greater lipophilicity and potential for enhanced membrane permeability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 2.36 - 2.54 (calc.) |
| Comparator Or Baseline | 3,4-Dimethylphenethylamine: LogP ≈ 2.0 (calc.) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.5 |
| Conditions | Calculated using ACD/Labs or XLogP3 algorithms |
Why This Matters
The difference in lipophilicity (ΔLogP ≈ 0.4) corresponds to an approximately 2.5-fold higher partition coefficient, directly impacting the compound's distribution and permeability profile in cellular assays and in vivo studies.
- [1] ChemSrc. 1-(3,4-Dimethylphenyl)ethanamine (CAS 91251-29-5) Physical and Chemical Properties. https://m.chemsrc.com/baike/175651.html View Source
